molecular formula C14H12O4 B1449706 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid CAS No. 93044-93-0

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid

Cat. No. B1449706
CAS RN: 93044-93-0
M. Wt: 244.24 g/mol
InChI Key: ALBZXJSXXACRPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of 4-phenoxy-phenols involves adding corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another synthesis method involves using benzenediol and ethyl lactate as raw materials .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the atom C17 in a similar compound shows more positive charge (0.817e) and O9 shows more negative charge (-0.698 e) in the natural charge .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a process for producing optically pure 2-(4-hydroxyphenoxy)propionic acid compounds has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “(4-Hydroxyphenoxy)acetic acid” has a melting point of 154-157 °C (lit.) .

Scientific Research Applications

Biodegradation in Contaminated Groundwater

4-Hydroxybenzoic acid, closely related to 4-(4-Hydroxyphenoxy)-3-methylbenzoic acid, has been studied for its role in the biodegradation of phenolic compounds in contaminated groundwater. Bioelectrochemical systems (BESs) utilize these compounds in anaerobic biodegradation, revealing potential applications in environmental remediation and sustainable energy production (Hedbávná et al., 2016).

Biosynthesis of Value-Added Compounds

4-Hydroxybenzoic acid serves as a versatile platform for the biosynthesis of various high-value bioproducts. This compound has found applications in the production of substances like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, with potential uses in food, cosmetics, pharmacy, and agriculture (Wang et al., 2018).

Soil Microbial Community and Functional Diversity

In agricultural research, 4-hydroxybenzoic acid has been analyzed for its effects on soil microbial community structure and functional diversity. Studies indicate that it influences the bacterial and fungal communities in soil, suggesting its relevance in understanding plant-soil interactions and developing sustainable agricultural practices (Guo et al., 2015).

Development of Biosensors for Pesticide Detection

Research has also focused on using derivatives of hydroxybenzoic acid for the electrochemical modification of electrodes. These modified electrodes are used in biosensors, particularly for detecting pesticides. This application is significant for environmental monitoring and ensuring food safety (Silva et al., 2020).

Synthesis and Analysis in Microbial Systems

4-Hydroxybenzoic acid has been synthesized in Escherichia coli, demonstrating its potential as a renewable feedstock for producing valuable chemical compounds. This synthetic approach is crucial for biotechnological applications in various industries (Kim et al., 2020).

Environmental and Health Monitoring

Studies on the presence of parabens, which are esters of 4-hydroxybenzoic acid, in indoor dust across different countries, highlight the relevance of these compounds in environmental and human health monitoring. Understanding their distribution and exposure levels is crucial for assessing potential health risks (Wang et al., 2012).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, 2-(4-Hydroxyphenoxy)propionic acid is known to cause skin irritation and serious eye irritation .

Future Directions

Phenol derivatives, such as “4-(4-Hydroxyphenoxy)-3-methylbenzoic acid”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for these compounds and exploring their potential biological activities .

properties

IUPAC Name

4-(4-hydroxyphenoxy)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBZXJSXXACRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EV HEYNINGEN - The Journal of Organic Chemistry, 1961 - ACS Publications
The preparations of several thyroformic acids variously substituted with methyl groups in the 3, 5, 3', 5'-positions are re-ported. The unusual debromination of 4-(4'-methoxy-3', 5'-…
Number of citations: 1 pubs.acs.org

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